molecular formula C14H15NO3 B1298431 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 431987-06-3

3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid

Cat. No. B1298431
CAS RN: 431987-06-3
M. Wt: 245.27 g/mol
InChI Key: TWZMVQARIIRSDZ-UHFFFAOYSA-N
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Description

The compound of interest, 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid, is a structurally complex molecule that appears to be related to various research studies focusing on the synthesis and analysis of similar compounds with potential biological activities. Although the exact compound is not directly studied in the provided papers, insights can be drawn from the synthesis and characterization of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and careful identification of the products. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor with a difluoro-hydroxyphenyl group attached to a pyrrole ring was achieved, and its potency was found to be significantly higher than the original inhibitor . Similarly, the synthesis of a compound with a methoxyphenyl and a pyrazole ring required single-crystal X-ray analysis for unambiguous structure determination . These studies suggest that the synthesis of our compound of interest would likely involve multi-step reactions with a focus on regioselectivity and may require advanced analytical techniques for confirmation.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For example, a combined experimental and theoretical study on a bis(methoxyphenyl)-dihydro-pyrazole-carbothioic acid molecule revealed its crystalline structure and intermolecular hydrogen bonding . Similarly, quantum chemical calculations were performed to understand the molecular structure and spectroscopic data of a methoxy-thiazole-phenol compound . These analyses are crucial for understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the cyclization of methoxyphenyl propionic acids catalyzed by polyphosphoric acid led to the formation of metacyclophane-diones and indanones . Another study showed the acid-catalyzed ring closure of a methoxyphenyl propionic acid derivative to form indanone . These reactions highlight the potential transformations that the compound of interest may undergo under different conditions, which is important for its application in chemical synthesis and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and chromatographic methods. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed for the determination and purity evaluation of a methoxy-pyrrolopyridine compound . The kinetics of hydrolysis of a related methoxy-pyrrolopyridine in aqueous solutions was also studied, providing insights into its stability and degradation pathways . These studies are indicative of the methods that could be used to analyze the physical and chemical properties of the compound of interest, including its stability, solubility, and reactivity in different environments.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Identification of Pyrrole Alkaloids : New pyrrole alkaloids, including derivatives similar in structure to 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid, have been identified from the fruits of Lycium chinense. These compounds were characterized using NMR and HRMS, highlighting the diversity and complexity of natural products containing the pyrrole moiety (Youn et al., 2016).

  • Crystallographic Analysis : The structural details of compounds closely related to this compound have been elucidated through crystallographic studies, providing insights into their molecular conformations and intermolecular interactions (Kumarasinghe et al., 2009).

Biological Activities and Applications

  • Antimicrobial Activity : Synthesis and evaluation of pyrrole derivatives have shown potential antimicrobial activities. Compounds containing the methoxy group, akin to the methoxyphenyl component of the subject compound, exhibited high antimicrobial activity, underscoring the significance of the pyrrole moiety in developing new antimicrobial agents (Kumar et al., 2012).

  • Inhibitory Activity on Leukotriene Synthesis : Derivatives of pyrrole with modifications including methoxy groups have been reported to inhibit leukotriene synthesis effectively. Such findings illustrate the therapeutic potential of these compounds in conditions mediated by leukotrienes, such as asthma (Hutchinson et al., 2009).

Advanced Materials and Chemical Modifications

  • Functional Modification of Polymers : Research into modifying poly vinyl alcohol/acrylic acid hydrogels with amines, including derivatives of pyrrole, has shown enhanced swelling properties and potential for medical applications, indicating the versatility of pyrrole derivatives in materials science (Aly & El-Mohdy, 2015).

Theoretical and Computational Studies

  • Molecular Docking and Quantum Chemical Calculations : Theoretical studies on pyrrole derivatives have provided insights into their molecular structure, electronic properties, and potential biological interactions, suggesting a basis for their biological activities and guiding the design of new compounds with enhanced efficacy (Viji et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-18-12-6-2-10(3-7-12)13-8-4-11(15-13)5-9-14(16)17/h2-4,6-8,15H,5,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZMVQARIIRSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350768
Record name 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

431987-06-3
Record name 3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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